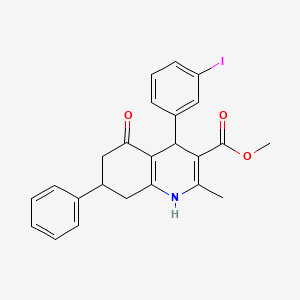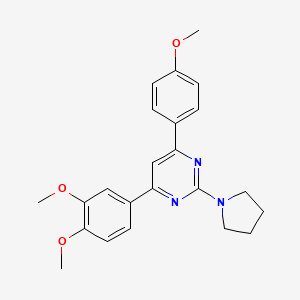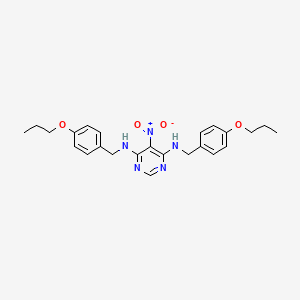![molecular formula C20H15N3O7S B4987096 3-{[(3-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4987096.png)
3-{[(3-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(3-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid, commonly known as NBD-Cl, is a fluorescent reagent used in the field of biochemistry and molecular biology. It is a highly sensitive and specific probe, which is widely used for the detection and quantification of proteins, peptides, and amino acids.
作用機序
NBD-Cl is a fluorescent reagent that reacts with primary amino groups of proteins, peptides, and amino acids. The reaction results in the formation of a highly fluorescent adduct, which can be detected using fluorescence spectroscopy. The fluorescence emission of NBD-Cl is highly dependent on the microenvironment of the labeled molecule, making it a valuable tool for studying protein conformational changes.
Biochemical and Physiological Effects:
NBD-Cl is a non-toxic reagent that does not affect the biochemical and physiological properties of the labeled molecule. It has been shown to be a valuable tool for the study of protein structure and function, as well as for the detection of enzyme activities and protein-protein interactions.
実験室実験の利点と制限
The advantages of using NBD-Cl include its high sensitivity and specificity, its non-toxic nature, and its ability to detect protein conformational changes. However, there are also some limitations to its use. NBD-Cl is not suitable for the labeling of proteins that do not have primary amino groups, and it may interfere with the biochemical and physiological properties of some proteins.
将来の方向性
There are several future directions for the use of NBD-Cl in scientific research. One potential application is in the study of protein-ligand interactions. NBD-Cl could be used to label ligands, allowing for the detection of their binding to proteins. Another potential application is in the study of protein-protein interactions in living cells. NBD-Cl could be used in conjunction with live-cell imaging techniques to study protein-protein interactions in real-time. Finally, NBD-Cl could be used in the development of new diagnostic tools for the detection of diseases such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, NBD-Cl is a valuable tool in the field of biochemistry and molecular biology. Its high sensitivity and specificity make it a valuable tool for the detection and quantification of proteins, peptides, and amino acids. Its non-toxic nature and ability to detect protein conformational changes make it a valuable tool for the study of protein structure and function. With further research, NBD-Cl has the potential to be used in a wide range of scientific applications, including the development of new diagnostic tools for the detection of diseases.
合成法
The synthesis of NBD-Cl involves the reaction of 4-chloro-3-nitrobenzoic acid with N,N-dimethyl-2-aminomethylphenol in the presence of sulfuric acid. The resulting product is then treated with sulfanilic acid and sodium nitrite to obtain the final product, NBD-Cl.
科学的研究の応用
NBD-Cl is widely used in the field of biochemistry and molecular biology. It is used for the labeling and detection of proteins, peptides, and amino acids. It is also used for the detection of enzyme activities, protein-protein interactions, and protein-ligand interactions. NBD-Cl is highly sensitive and specific, making it a valuable tool in the study of protein structure and function.
特性
IUPAC Name |
3-[[3-[(2-nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O7S/c24-19(21-17-9-1-2-10-18(17)23(27)28)13-5-4-8-16(12-13)31(29,30)22-15-7-3-6-14(11-15)20(25)26/h1-12,22H,(H,21,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCCOKLWHJPOOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-Nitro-phenylcarbamoyl)-benzenesulfonylamino]-benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(isonicotinoylamino)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B4987014.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B4987017.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B4987024.png)
![6-amino-4-(2,4-dimethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4987029.png)




![N-[2-(4-fluorophenyl)ethyl]-5,8-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B4987057.png)
![N-allyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide](/img/structure/B4987061.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4987082.png)

![2,2'-(1,4-phenylene)bis[1-(3-iodophenyl)-1,2-ethanedione]](/img/structure/B4987098.png)
![1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone]](/img/structure/B4987101.png)